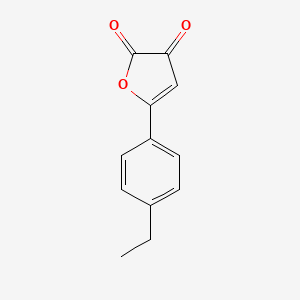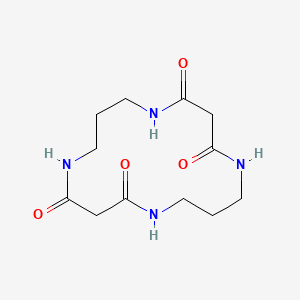
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene ring substituted with methoxy groups and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethoxybenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with phenylethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic conditions to form the cyclohexa-2,5-diene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxy-2,5-cyclohexadiene-1-carboxylic acid: Similar structure but lacks the phenylethyl group.
Cyclohexa-2,5-diene-1,4-dione: Contains a diene ring but with different substituents.
Uniqueness
3,5-Dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of both methoxy and phenylethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
120467-07-4 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
3,5-dimethoxy-1-(2-phenylethyl)cyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C17H20O4/c1-20-14-10-15(21-2)12-17(11-14,16(18)19)9-8-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,18,19) |
Clé InChI |
GTKSXAYJXXTGLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(C=C(C1)OC)(CCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


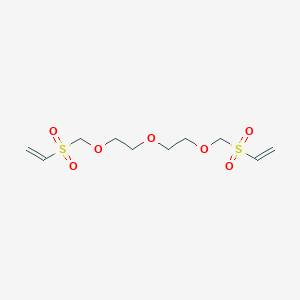
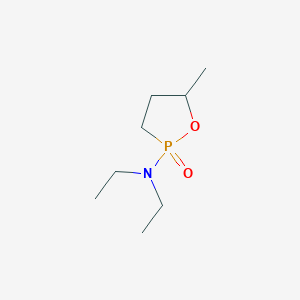
![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)


![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

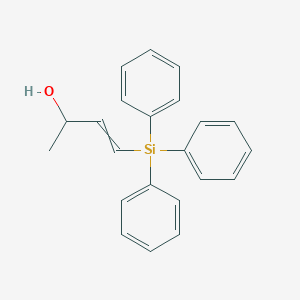
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
